molecular formula C23H24FN3O2 B2876596 4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 877631-65-7

4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2876596
CAS No.: 877631-65-7
M. Wt: 393.462
InChI Key: QFYVOGCTXLSWBA-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a furan ring, a phenyl ring, and a piperazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the benzamide group could undergo hydrolysis to yield an amine and a carboxylic acid. The furan ring might participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Fluoro-substituted compounds, including benzamides and furans, are of interest in organic synthesis due to their potential in creating pharmacologically active molecules. The introduction of fluorine atoms into organic molecules can significantly alter their chemical properties, such as reactivity, stability, and lipophilicity, making them valuable in drug design and development. For instance, the one-pot synthesis of fluorine-containing benzo[b]furans demonstrates the utility of fluorine substitutions in facilitating efficient synthetic pathways for complex organic molecules (Ramarao et al., 2004).

Pharmacological Applications

Compounds similar to "4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide" have been explored for their potential in addressing various pharmacological targets. The structural motifs present in these compounds, such as the phenylpiperazine unit, are common in molecules with central nervous system (CNS) activity, including as serotonin receptor ligands. For example, specific fluorine-substituted benzamides have been investigated for their binding affinity to serotonin 1A (5-HT1A) receptors, demonstrating potential applications in neuroimaging and the study of neurological disorders (Kepe et al., 2006).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of fluorine-containing benzamides and furan derivatives have been a subject of research, highlighting the potential of these compounds in developing new therapeutic agents. Studies have shown that certain fluorinated compounds exhibit significant activity against a range of microbial and fungal pathogens, indicating their utility in combating infections and as leads for the development of new antimicrobial drugs (Carmellino et al., 1994).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific studies, it’s difficult to predict the mechanism of action of this compound .

Properties

IUPAC Name

4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c24-19-10-8-18(9-11-19)23(28)25-17-21(22-7-4-16-29-22)27-14-12-26(13-15-27)20-5-2-1-3-6-20/h1-11,16,21H,12-15,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYVOGCTXLSWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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